molecular formula C6H6BrNO4 B1680852 N-Succinimidyl bromoacetate CAS No. 42014-51-7

N-Succinimidyl bromoacetate

Cat. No.: B1680852
CAS No.: 42014-51-7
M. Wt: 236.02 g/mol
InChI Key: NKUZQMZWTZAPSN-UHFFFAOYSA-N
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Description

N-Succinimidyl bromoacetate is a heterobifunctional cross-linking reagent widely used in biochemical and molecular biology applications. It is known for its ability to react with primary amines in proteins and peptides to form stable amide bonds, making it a valuable tool for protein modification and conjugation .

Scientific Research Applications

N-Succinimidyl bromoacetate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

N-Succinimidyl bromoacetate, also known as 2,5-Dioxopyrrolidin-1-yl 2-bromoacetate, is a heterobifunctional cross-linking reagent . Its primary targets are primary amine groups and sulfhydryl-containing compounds . These targets play a crucial role in protein structure and function, and their modification can lead to significant changes in protein activity.

Mode of Action

The interaction of this compound with its targets involves two main steps. The initial reaction couples the compound via an ester to a primary amine by amide bond formation in the pH range 6.5-8.5 . The second reaction results in thioether bonding in the pH range 7.0-8.0 . This two-step process allows for the selective modification of proteins and peptides.

Biochemical Pathways

It is known that the compound can affect various pathways related to protein function and structure . For example, it has been used to study the effects of isocyanates, a group of highly toxic compounds, on key cellular pathways in yeast .

Pharmacokinetics

It is known that the compound is soluble in acetone and dmf , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins and peptides it modifies. For instance, it has been used to create stable amide bonds with primary amines in proteins and peptides , which can significantly alter their function and activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s ability to form bonds with its targets . Additionally, the bromoacetyl group in the compound is light sensitive , suggesting that exposure to light could potentially affect its stability and efficacy.

Safety and Hazards

NSBA can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, it should be washed off with plenty of water .

Future Directions

NSBA has been used in the development of synthetic vaccines . It has also been used in the functionalization of superparamagnetic iron oxide nanoparticles, which could have potential applications in the field of nanomedicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Succinimidyl bromoacetate can be synthesized through the reaction of bromoacetic acid with N-hydroxysuccinimide in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-Succinimidyl bromoacetate primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds. This reaction is commonly used for the modification of proteins and peptides .

Common Reagents and Conditions:

    Reagents: Primary amines, proteins, peptides

    Conditions: The reaction typically occurs in a buffered aqueous solution at a pH range of 6.5-8.5.

Major Products: The major product of the reaction between this compound and primary amines is a stable amide bond, resulting in modified proteins or peptides .

Comparison with Similar Compounds

  • Iodoacetic acid N-hydroxysuccinimide ester
  • Maleimidoacetic acid N-hydroxysuccinimide ester
  • 3-Mercaptopropanyl-N-hydroxysuccinimide ester
  • 3,3′-Dithiodipropionic acid di (N-hydroxysuccinimide ester)
  • 2-Bromoisobutanoic acid N-hydroxysuccinimide ester

Comparison: N-Succinimidyl bromoacetate is unique due to its bromoacetyl group, which provides specific reactivity towards primary amines. This makes it particularly useful for applications requiring precise and stable amide bond formation. Other similar compounds, such as iodoacetic acid N-hydroxysuccinimide ester, may offer different reactivity profiles and are chosen based on the specific requirements of the application .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUZQMZWTZAPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194821
Record name N-Succinimidyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42014-51-7
Record name N-Succinimidyl bromoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042014517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Succinimidyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromoacetic acid N-hydroxysuccinimide ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Bromoacetic acid (4.30 g) and N-hydroxysuccinimide (4.03 g) were dissolved in DCM (25 ml). The mixture was stirred on a magnetic stirrer at room temperature. DCC was added (7.42 g) in one portion and the mixture was reacted overnight. The reaction mixture was filtered to remove dicyclohexylurea. The filter cake washed several times with DCM. The combined filtrates were washed three times with saturated aqueous sodium chloride solution (30 mL/each wash), dried over anhydrous magnesium sulfate, and filtered. The title compound was obtained as a white solid (5 g) after rotary evaporation in vacuo.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Bromoacetic acid (20 mmoles) was treated with dicyclohexyl-carbodiimide (22 mmoles, 1.1 equivalents) and N-hydroxysuccinimide (22 mmoles) in 30 ml CH2Cl2 at 4° C. according to the procedure of M. S. Bernatowicz and G. R. Matsueda (Anal. Biochem. 155:95, 1986) to give the N-succinimidyl bromoacetate as a white solid.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
22 mmol
Type
reactant
Reaction Step One
Quantity
22 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The NHS (N-hydroxy succinimide) ester of bromoacetic acid was prepared as follows: 100 mmoles of (13.9 g) of bromoacetic acid were dissolved in 50 ml of anhydrous DMF, to this solution 100 mmoles (20.6 g) of N—N-Dicyclohexylcarbodiimide were added with stirring followed by 100 mmoles of N-hydroxysuccinimide (11.9 g adjusted for 100% purity), and the mixture was stirred for 6 hours at 37° C. The mixture was then placed for 2 hours at −20° C. to accelerate the precipitation of hydroxyurea, which was removed by filtration. In the filtrate the DMF was removed under reduced pressure at 45° C. and the active ester was recrystallized from 2-propanal.
Quantity
13.9 g
Type
reactant
Reaction Step One
[Compound]
Name
N—N-Dicyclohexylcarbodiimide
Quantity
20.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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